4-Amino-5,6-dimethylpyrimidin-2(1H)-one 4-Amino-5,6-dimethylpyrimidin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 25589-26-8
VCID: VC2807322
InChI: InChI=1S/C6H9N3O/c1-3-4(2)8-6(10)9-5(3)7/h1-2H3,(H3,7,8,9,10)
SMILES: CC1=C(NC(=O)N=C1N)C
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol

4-Amino-5,6-dimethylpyrimidin-2(1H)-one

CAS No.: 25589-26-8

VCID: VC2807322

Molecular Formula: C6H9N3O

Molecular Weight: 139.16 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-5,6-dimethylpyrimidin-2(1H)-one - 25589-26-8

Description

4-Amino-5,6-dimethylpyrimidin-2(1H)-one is a heterocyclic organic compound belonging to the pyrimidine family. It is characterized by the presence of two methyl groups and an amino group attached to the pyrimidine ring. This compound has garnered significant attention in scientific fields due to its potential applications in pharmaceuticals and agrochemicals.

Key Characteristics:

  • Molecular Formula: C7H10N4O

  • Molecular Weight: 166.18 g/mol

  • Melting Point: Approximately 200 °C

Synthesis of 4-Amino-5,6-dimethylpyrimidin-2(1H)-one

The synthesis of 4-Amino-5,6-dimethylpyrimidin-2(1H)-one typically involves cyclization reactions of suitable precursors. Common starting materials include cyanoacetate and urea, which are utilized to form the desired pyrimidine structure. The synthesis process often involves a two-step approach, including cyclization followed by methylation.

Synthesis Steps:

  • Cyclization Reaction: This step involves the formation of the pyrimidine ring using cyanoacetate and urea.

  • Methylation: The introduction of methyl groups to the pyrimidine ring.

Chemical Reactions:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.

  • Electrophilic Aromatic Substitution: Although less common, the methyl groups can influence the compound's reactivity in electrophilic aromatic substitution reactions.

Applications and Research Findings

This compound is classified as a pyrimidinone, a substituted derivative of pyrimidine. Many pyrimidine derivatives exhibit biological activity, making them valuable in drug development.

Applications:

  • Pharmaceuticals: Potential use in drug development due to its biological activity.

  • Agrochemicals: Research into its use in agricultural applications.

Research Findings:

  • Biological Activity: Studies have shown that pyrimidine derivatives can interact with biological targets such as enzymes or receptors.

  • Analytical Techniques: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into its structural characteristics.

Table 2: Synthesis Conditions

StepConditions
CyclizationTemperature: Typically elevated; Solvent: Polar aprotic solvents like DMF or DMSO
MethylationTemperature: Room temperature to elevated; Solvent: Methanol or other alcohols
CAS No. 25589-26-8
Product Name 4-Amino-5,6-dimethylpyrimidin-2(1H)-one
Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
IUPAC Name 4-amino-5,6-dimethyl-1H-pyrimidin-2-one
Standard InChI InChI=1S/C6H9N3O/c1-3-4(2)8-6(10)9-5(3)7/h1-2H3,(H3,7,8,9,10)
Standard InChIKey DHMHMALLYMAGCQ-UHFFFAOYSA-N
SMILES CC1=C(NC(=O)N=C1N)C
Canonical SMILES CC1=C(NC(=O)N=C1N)C
PubChem Compound 45080417
Last Modified Aug 16 2023

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